molecular formula C23H36O5 B10767942 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid

7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid

Cat. No.: B10767942
M. Wt: 392.5 g/mol
InChI Key: HJVBXPOYFHMZAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAY10408 is a free acid, 2-series analog of butaprost, a structural analog of prostaglandin E2 (PGE2). It is known for its selectivity for the EP2 receptor subtype. The compound has the formal name 9-oxo-11α,16R-dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid and a molecular formula of C23H36O5 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10408 involves multiple steps, starting from butaprost. The synthetic route includes the introduction of a cyclobutyl group and the formation of the free acid. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yield and purity. detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production of CAY10408 would likely involve large-scale synthesis using optimized reaction conditions to ensure consistency and high yield. The process would include purification steps such as recrystallization or chromatography to achieve the desired purity level of ≥98% .

Chemical Reactions Analysis

Types of Reactions

CAY10408 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

CAY10408 has a wide range of scientific research applications, including:

Mechanism of Action

CAY10408 exerts its effects by selectively binding to the EP2 receptor subtype. This binding leads to the activation or inhibition of specific signaling pathways, depending on the context. The molecular targets include various proteins and enzymes involved in the cyclooxygenase pathway. The compound’s mechanism of action is similar to that of butaprost, but with distinct differences due to its unique structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CAY10408 is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike butaprost, CAY10408 has a cyclobutyl group and is a free acid, making it less active but still valuable for research purposes. Compared to CAY10508, which targets cannabinoid receptors, CAY10408 is specific to the EP2 receptor subtype .

Properties

IUPAC Name

7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O5/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h3,5,7,10,17-18,20-21,25-26H,2,4,6,8-9,11-16H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVBXPOYFHMZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CC=CCCCC(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.